![molecular formula C25H19N3O2 B4630844 N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B4630844.png)

N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]-2-phenoxyacetamide

説明

Synthesis Analysis

The synthesis of derivatives related to N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]-2-phenoxyacetamide involves several key steps, starting from common intermediates like 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, which reacts with various thiols or thiones to form targeted molecules. These synthesis pathways are characterized by their ability to introduce various substituents, allowing for the exploration of structure-activity relationships. The synthesized compounds are typically elucidated using techniques such as IR, NMR, Mass spectra, and elemental analysis (Ramalingam, Ramesh, & Sreenivasulu, 2019).

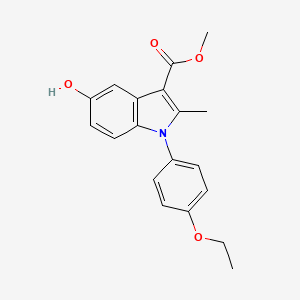

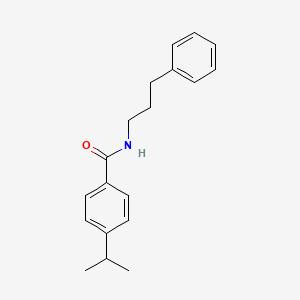

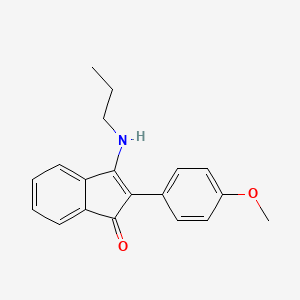

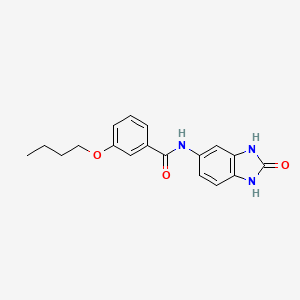

Molecular Structure Analysis

Structural analysis of these compounds reveals their complexity and the importance of the naphthoimidazolyl and phenoxyacetamide groups in defining their chemical behavior and potential biological activities. The structural motifs present contribute to the molecules' overall conformational stability and electronic properties, which are crucial for their interactions with biological targets.

Chemical Reactions and Properties

The chemical reactivity of N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]-2-phenoxyacetamide derivatives is influenced by the presence of the imidazole ring, which can participate in various nucleophilic and electrophilic reactions. These compounds exhibit a range of chemical behaviors, including potential for redox reactions, ability to form hydrogen bonds, and interactions with metal ions, which could be exploited in catalysis or material science applications.

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting points, and crystallinity, are determined by their molecular structure. The presence of aromatic systems and heteroatoms affects their polarity, solubility in different solvents, and phase behavior, which are critical parameters for their formulation and application in different domains.

Chemical Properties Analysis

Chemically, these molecules show a range of activities, including potential antibacterial properties as indicated by their significant activity in antibacterial assays. The variation in substituents on the naphthoimidazolyl and phenoxyacetamide frameworks can lead to a wide range of chemical properties, allowing for the exploration of these compounds in various chemical and biological contexts (Ramalingam, Ramesh, & Sreenivasulu, 2019).

科学的研究の応用

Computational and Pharmacological Evaluation

A study focused on the computational and pharmacological potential of novel derivatives, including oxadiazoles and pyrazoles, which share structural motifs with N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]-2-phenoxyacetamide. These compounds were assessed for their binding affinity against targets like the epidermal growth factor receptor (EGFR), tubulin, and enzymes like cyclooxygenase-2 (COX-2), showing moderate inhibitory effects and potential in tumor inhibition and anti-inflammatory actions (Faheem, 2018).

Anti-Inflammatory Agents

Research on 3-alkyl-2-aryl-3H-naphth[1,2-d]imidazoles revealed their evaluation as anti-inflammatory agents. One of the compounds from this class demonstrated significant potential in clinical trials as a nonacidic anti-inflammatory and analgesic agent (Toja et al., 1984).

Photoswitching Compounds

A study on naphthalene-bridged phenoxyl-imidazolyl radical complex (Np-PIC) introduced a novel fast switchable negative photochromic compound. This research hints at the potential of naphtho[2,3-d]imidazol derivatives in the development of photoresponsive materials, showcasing rapid thermal back reactions and chiroptical switching capabilities (Mutoh et al., 2016).

Anticancer and DNA Binding

Another investigation into benzimidazole-containing compounds revealed their ability to bind to calf thymus DNA and exhibit substantial in vitro cytotoxic effects against various cancer cell lines. Such studies underscore the relevance of imidazole derivatives in chemotherapy and DNA interaction research, providing a foundation for exploring the therapeutic potential of N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]-2-phenoxyacetamide in similar contexts (Paul et al., 2015).

特性

IUPAC Name |

N-[3-(1H-benzo[f]benzimidazol-2-yl)phenyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O2/c29-24(16-30-21-11-2-1-3-12-21)26-20-10-6-9-19(13-20)25-27-22-14-17-7-4-5-8-18(17)15-23(22)28-25/h1-15H,16H2,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFUZMFDLHVXAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC5=CC=CC=C5C=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]-2-phenoxyacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-adamantyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4630765.png)

![2-(2-bromo-4-tert-butylphenoxy)-N'-[(4-chlorophenoxy)acetyl]acetohydrazide](/img/structure/B4630780.png)

![methyl 4-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4630800.png)

![5-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4630801.png)

![methyl 2-{[(5-cyclopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate](/img/structure/B4630820.png)

![N-[4-({[1-(4-chlorophenyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4630828.png)

![1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4630838.png)

![5-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4630839.png)

![N-cyclohexyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4630845.png)